

An In-depth Technical Guide to Jasmonate ZIM-domain (JAZ) Proteins

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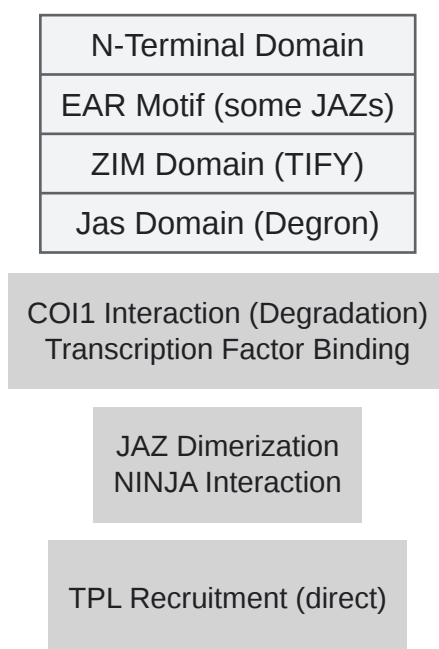
Executive Summary

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2] Central to the JA signaling cascade are the Jasmonate ZIM-domain (JAZ) proteins, which function as transcriptional repressors.[1][3] In the absence of a stimulus, JAZ proteins bind to and inhibit transcription factors, effectively silencing JA-responsive genes.[4][5] The perception of the bioactive hormone, jasmonoyl-L-isoleucine (JA-Ile), triggers the formation of a co-receptor complex involving JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1).[6][7] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating transcription factors to activate downstream gene expression.[3][8] This guide provides a detailed examination of JAZ protein structure, the molecular mechanics of the JA signaling pathway, key protein interaction networks, and the experimental protocols used to elucidate these functions.

JAZ Protein Structure and Conserved Domains

JAZ proteins are members of the TIFY protein family and are characterized by a conserved domain architecture, although the overall sequence similarity can be low. The family in the model plant *Arabidopsis thaliana* comprises 13 members.[9] Their structure typically includes three key domains that mediate their regulatory functions.[8][10]

- N-Terminal (NT) Domain: This region is weakly conserved and can be involved in specific protein-protein interactions.[8] Certain JAZ proteins (e.g., JAZ5, JAZ6, JAZ7, JAZ8) contain an ETHYLENE-RESPONSE FACTOR-associated amphiphilic repression (EAR) motif in this domain, which facilitates the direct recruitment of the co-repressor TOPLESS (TPL).[9][11]
- ZIM Domain: This central domain is defined by a highly conserved TIFY motif (TIF[F/Y]XG). [8] The ZIM domain is crucial for both homo- and heterodimerization among JAZ proteins and for the interaction with the adaptor protein NOVEL INTERACTOR OF JAZ (NINJA), which serves to recruit the TPL co-repressor complex.[3][12][13]
- Jas (or C-Terminal) Domain: This C-terminal domain is highly conserved and serves a dual function. It contains the degron sequence necessary for the JA-Ile-dependent interaction with the COI1 F-box protein.[3][14] It is also the primary interaction site for numerous transcription factors, including the master regulators MYC2, MYC3, and MYC4.[3][15]



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Figure 1: Domain architecture of a canonical JAZ protein.

The Core Jasmonate Signaling Pathway

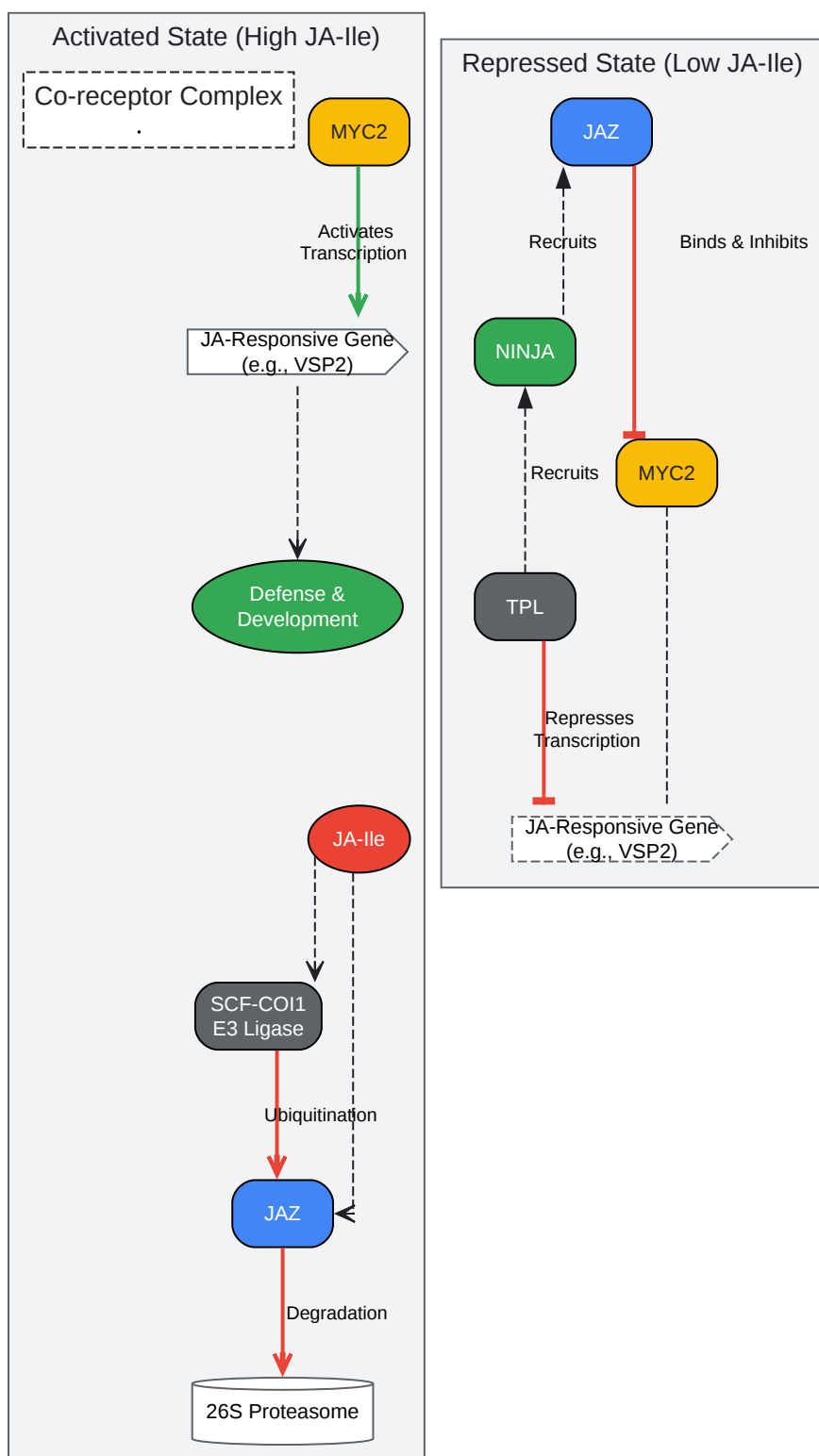
The JA signaling pathway operates as a tightly regulated molecular switch, transitioning between repressed and activated states based on the cellular concentration of JA-Ile.[16]

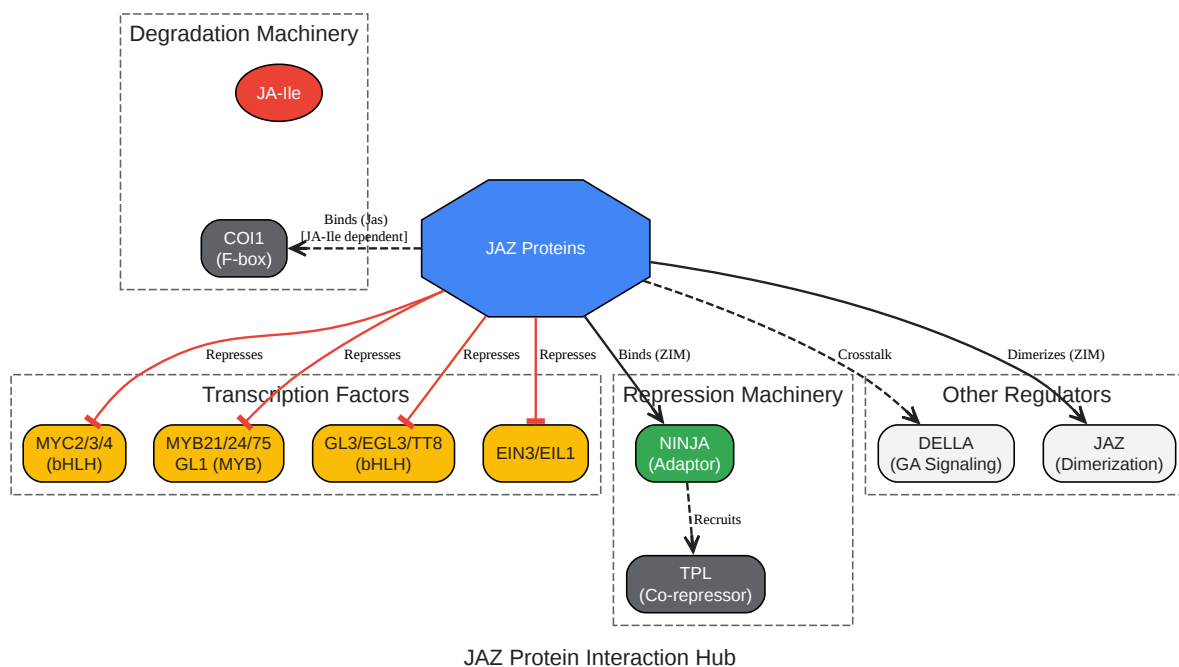
Repressed State (Low JA-Ile)

In the absence of stress signals, JA-Ile levels are low, and JAZ proteins accumulate in the nucleus.^[5] They bind to various transcription factors (TFs), primarily of the bHLH family (e.g., MYC2, MYC3, MYC4) and MYB family.^{[3][5]} This binding physically obstructs the TFs from activating gene expression.^[1] The repression is further stabilized by the recruitment of a co-repressor complex. JAZ proteins use their ZIM domain to interact with the adaptor protein NINJA, which in turn recruits the master co-repressor TOPLESS (TPL) via an EAR motif.^[13]^[17] TPL is thought to mediate transcriptional repression through histone deacetylation, leading to chromatin condensation and gene silencing.^{[2][8]}

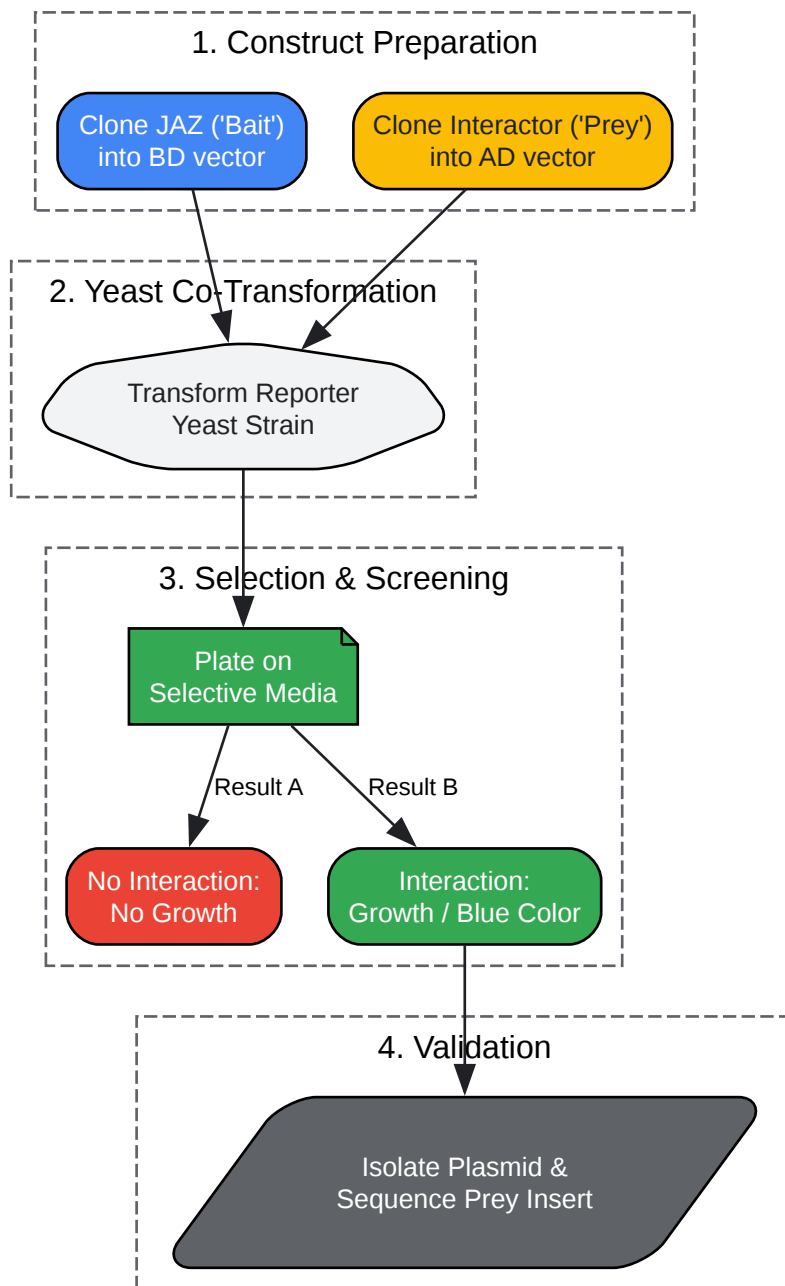
Activated State (High JA-Ile)

Upon developmental cues or environmental stress, JA-Ile biosynthesis increases.^[5] JA-Ile acts as a "molecular glue," promoting the formation of a ternary co-receptor complex consisting of the JAZ protein, COI1, and inositol pentakisphosphate (InsP5).^{[6][7]} COI1 is the substrate-recognition subunit of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.^{[1][4]} The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein.^[3]^[14] This modification marks the JAZ repressor for degradation by the 26S proteasome.^{[3][8]} The destruction of JAZ proteins liberates the transcription factors, which can then recruit the transcriptional machinery, including the Mediator complex subunit MED25, to activate the expression of a wide array of JA-responsive genes involved in defense, secondary metabolism, and developmental changes.^[5]





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